N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the chlorophenyl and furan-2-yl groups through nucleophilic substitution reactions. The final step often involves the alkylation of the benzamide with isopropyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE
- N-[(2-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the presence of both chlorophenyl and furan-2-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications compared to its analogs.
Properties
Molecular Formula |
C22H22ClNO3 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H22ClNO3/c1-16(2)27-19-11-9-17(10-12-19)22(25)24(15-20-7-5-13-26-20)14-18-6-3-4-8-21(18)23/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
LBADUOJAPUITAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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